

"AMPS monomer molecular structure and chemical properties".

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Compound of Interest

Compound Name: 2-Acrylamido-2-methyl-1-propanesulfonic acid

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An In-Depth Technical Guide to **2-Acrylamido-2-methyl-1-propanesulfonic acid** (AMPS)

Abstract

This technical guide provides a comprehensive overview of **2-Acrylamido-2-methyl-1-propanesulfonic acid** (AMPS), a versatile and highly functional sulfonic acid acrylic monomer. We will delve into its unique molecular architecture, which dictates its valuable chemical and physical properties. The document explores the synthesis, reactivity, and polymerization characteristics of AMPS, with a particular focus on its applications in creating high-performance polymers. For researchers and professionals in drug development, this guide highlights the role of AMPS in designing advanced hydrogels and drug delivery systems, supported by detailed experimental protocols and safety guidelines.

Introduction: The Uniqueness of a Sulfonated Monomer

2-Acrylamido-2-methyl-1-propanesulfonic acid, commonly known by the acronym AMPS, is a reactive, hydrophilic vinyl monomer that has carved a significant niche in polymer chemistry. [1][2] Its chemical structure is distinguished by the presence of a sulfonic acid group, an amide linkage, and a vinyl group for polymerization.[1][3] This combination of functional groups within a single molecule imparts a unique set of properties to the polymers derived from it.

The most notable characteristics of AMPS-containing polymers are their exceptional thermal and hydrolytic stability, high hydrophilicity, and anionic nature over a wide pH range.[2][4] These attributes stem directly from its molecular structure. The sulfonic acid group is highly ionic and imparts excellent water solubility and anionic character.[2][5] Simultaneously, the geminal dimethyl group and the sulfomethyl group sterically hinder the amide functionality, protecting it from hydrolysis and thermal degradation.[2][6]

Initially patented in the 1970s for acrylic fiber manufacturing, the use of AMPS has expanded into thousands of applications, including water treatment, oil and gas recovery, construction chemicals, coatings, adhesives, and personal care products.[2] For the scientific community, its most compelling applications lie in the biomedical field, where its high water-absorbing capacity and biocompatibility are leveraged in medical hydrogels, wound dressings, and sophisticated drug delivery systems.[1][2][7]

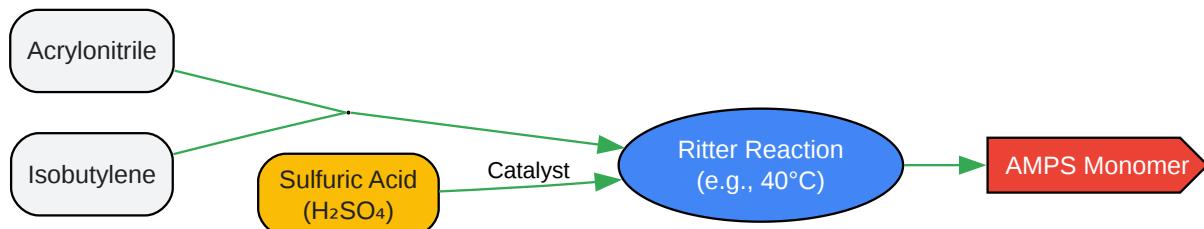
Molecular Structure and Synthesis

The systematic IUPAC name for AMPS is 2-methyl-2-(prop-2-enamido)propane-1-sulfonic acid. [2] Its structure combines an acrylamide backbone with a sterically hindered sulfonic acid moiety.

Caption: Molecular Structure of AMPS Monomer ($C_7H_{13}NO_4S$).

Synthesis via the Ritter Reaction

AMPS is commercially synthesized through the Ritter reaction.[2][6] This process involves the reaction of acrylonitrile and isobutylene in the presence of concentrated sulfuric acid and water. [2][5] Recent patents describe high-purity (up to 99.7%) and high-yield (up to 89%) processes. [2][5]



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Caption: Simplified workflow of AMPS synthesis via the Ritter reaction.

Physicochemical and Chemical Properties

The utility of AMPS is rooted in its distinct physical and chemical characteristics. These properties make it a valuable component for producing robust, high-performance polymers.

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₄ S	[4][8]
Molecular Weight	207.25 g/mol	[1][7][9]
Appearance	White to off-white crystalline solid/powder	[1][4]
Melting Point	195-200 °C (with decomposition)	[1][5][7]
Solubility	Highly soluble in water (>1500 g/L at 20°C) and DMF	[2][7][10]
Limited solubility in most polar organic solvents	[2][7]	
Insoluble in acetone	[8][10]	
pKa	~1.67 (Predicted)	[7]
Purity (HPLC)	≥ 99.0%	[3][8]
Acid Number	265-275 mgKOH/g	[3][8]

Key Chemical Properties

- Hydrophilicity and Polarity: The sulfonic acid group is a strong ionic group that ionizes completely in aqueous solutions.[2][5] This imparts a high degree of hydrophilicity and an anionic character to the monomer across a broad pH range.[2][7] Polymers containing AMPS exhibit enhanced water absorption and transport characteristics.[2][7]

- Thermal and Hydrolytic Stability: The amide functionality is sterically hindered by the adjacent geminal dimethyl group and the sulfomethyl group.[2][6] This structural arrangement provides exceptional stability against both thermal degradation and hydrolysis, a critical feature for applications in harsh environments like oil fields or high-temperature industrial processes.[2][4][7] The decomposition temperature of AMPS homopolymer can be as high as 210°C, and its sodium salt copolymer can be stable up to 329°C.
- Reactivity and Polymerization: The vinyl group makes AMPS readily polymerizable.[8] It can undergo homopolymerization or copolymerization with a wide array of other monomers (e.g., acrylamide, acrylic acid) using conventional free-radical polymerization techniques.[1][3][11] This allows for the precise tailoring of polymer properties for specific applications.
- Inhibition of Divalent Cation Precipitation: The strong, fully ionized sulfonic acid group can bind multivalent cations.[2] Incorporating even small amounts of AMPS into a polymer can significantly inhibit the precipitation of mineral salts such as those of calcium, magnesium, and barium.[2] This property is highly valued in water treatment and as a scale inhibitor in industrial settings.[3][7]

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the identity and purity of the AMPS monomer and to characterize its polymers.

- ¹H NMR Spectroscopy: In D₂O, the proton NMR spectrum of AMPS shows characteristic peaks for its vinyl protons (C=CH₂ and C=CH-) around 5.50-6.00 ppm, the -NH proton around 8.33 ppm, and the methyl (-CH₃) protons at approximately 1.38 ppm.[12]
- FT-IR Spectroscopy: The FT-IR spectrum of an AMPS-containing polymer will display characteristic absorption peaks. These include stretching vibrations for N-H (amide) around 3236 cm⁻¹, C=O (amide) at ~1700 cm⁻¹ and 1548 cm⁻¹, and the asymmetric and symmetric stretching of the O=S=O group from the sulfonic acid at approximately 1232 cm⁻¹ and 1076 cm⁻¹, respectively.[13]

Applications in Drug Development and Research

While AMPS has broad industrial use, its properties are particularly advantageous in the biomedical and pharmaceutical fields.

- **Medical Hydrogels:** The high hydrophilicity and water-absorbing capacity of AMPS make it a key component in superabsorbent polymers (SAPs) and hydrogels.[2][3] When incorporated into a hydrogel network, AMPS enhances swelling capacity, which is crucial for applications like wound dressings, where absorbing exudate is necessary.[2][7]
- **Drug Delivery Systems:** AMPS-based hydrogels can be designed as "smart" drug delivery vehicles. The ionic nature of the sulfonic acid group allows for pH-responsive swelling and release of encapsulated therapeutic agents. These hydrogels can offer controlled and sustained release, protecting sensitive drugs like antimicrobial peptides (AMPs) from premature degradation and improving their bioavailability.[1][14][15]
- **Biocompatible Materials:** Polymers derived from AMPS have shown good biocompatibility.[1][7] They are used in applications that require direct contact with skin and tissue, such as electrodes for electrocardiographs (ECG), defibrillation pads, and electrosurgical grounding pads, due to their uniform conductivity, low impedance, and appropriate skin adhesion.[2][7]

Experimental Protocol: Free-Radical Polymerization of AMPS

This protocol describes a standard laboratory procedure for the synthesis of poly(**2-acrylamido-2-methyl-1-propanesulfonic acid**), or PAMPS, via solution polymerization. This method is a self-validating system; the resulting polymer's identity can be confirmed using the spectroscopic techniques mentioned previously, and its molecular weight can be determined by gel permeation chromatography (GPC).

Objective: To synthesize PAMPS homopolymer using a free-radical initiator.

Materials:

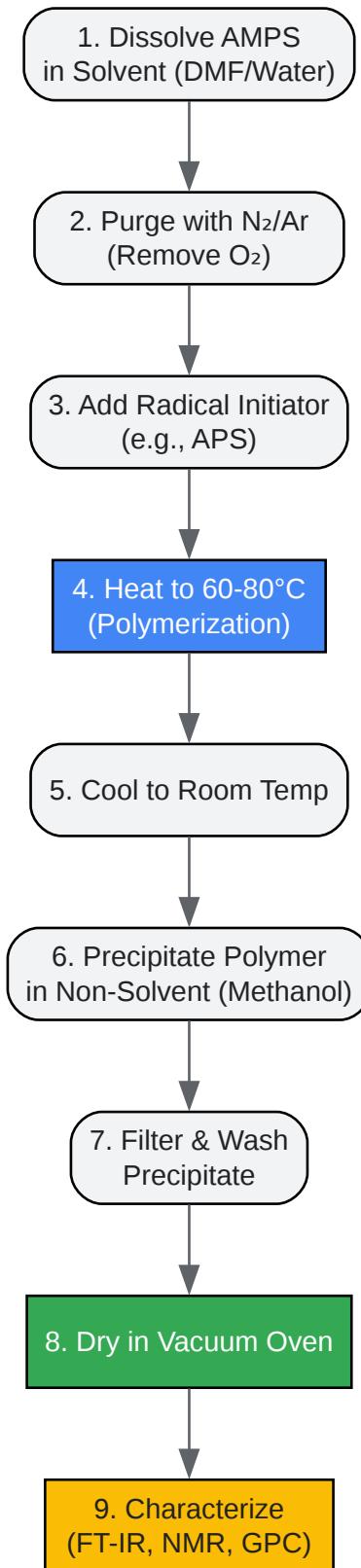
- AMPS monomer ($\geq 99\%$ purity)
- Deionized (DI) water or Dimethylformamide (DMF), degassed
- Ammonium persulfate (APS) or other suitable radical initiator
- Methanol or Acetone (for precipitation)

- Schlenk flask or round-bottom flask with a condenser
- Nitrogen or Argon gas inlet
- Magnetic stirrer and hot plate
- Vacuum oven

Methodology:

- **Monomer Dissolution:** In a 250 mL Schlenk flask, dissolve a specific amount of AMPS monomer (e.g., 10.36 g, 50 mmol) in a sufficient volume of degassed DI water or DMF (e.g., 100 mL) to create a homogeneous solution.
- **Inerting the System:** Seal the flask and purge the solution with an inert gas (Nitrogen or Argon) for 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.
- **Initiator Addition:** Prepare a fresh solution of the radical initiator (e.g., APS) in degassed DI water. The amount should be a small molar percentage of the monomer (e.g., 0.1-1.0 mol%). Add the initiator solution to the reaction flask via syringe.
- **Polymerization Reaction:** Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80°C).^[16] Allow the reaction to proceed with continuous stirring under the inert atmosphere for a set time (e.g., 4-24 hours). The solution will become noticeably more viscous as the polymer forms.
- **Polymer Precipitation:** After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously. The PAMPS will precipitate as a white solid.
- **Purification:** Allow the solid to settle, then decant the supernatant. Wash the polymer precipitate multiple times with the non-solvent to remove any unreacted monomer and initiator fragments.
- **Drying:** Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

- Characterization: Confirm the structure of the dried PAMPS using FT-IR and ^1H NMR spectroscopy.



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Caption: Experimental workflow for the synthesis of PAMPS homopolymer.

Safety and Handling

AMPS is a chemical that requires careful handling in a laboratory or industrial setting.

- **Hazards:** AMPS is harmful if swallowed or inhaled and causes skin irritation and serious eye damage.[17][18] It may also cause respiratory irritation, particularly as a dust.[17][18]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[17][19] When handling the powder, use a respirator and work in a well-ventilated area or fume hood to avoid inhaling dust.[20]
- **Storage:** AMPS is hygroscopic, meaning it readily absorbs moisture from the air.[8][17] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[17] Keep it away from incompatible materials such as strong oxidizing agents.[18]
- **Spill & Disposal:** In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in an appropriate container for disposal.[18] Dispose of contents and container in accordance with local, regional, and national regulations.[18][20]

Conclusion

2-Acrylamido-2-methyl-1-propanesulfonic acid is a high-performance monomer whose unique molecular structure translates into a suite of desirable properties for advanced polymer synthesis. Its combination of a polymerizable vinyl group, a hydrophilic and anionic sulfonate group, and a sterically protected amide linkage provides unparalleled thermal and hydrolytic stability. These characteristics have established AMPS as a critical building block in a multitude of industrial applications. For researchers in the life sciences, the monomer's capacity to form biocompatible, highly absorbent, and stimulus-responsive hydrogels continues to open new frontiers in drug delivery, tissue engineering, and medical device development. Proper understanding of its chemical properties and adherence to safety protocols are paramount to harnessing its full potential.

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